4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220021-49-7
VCID: VC2926557
InChI: InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H
SMILES: CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl
Molecular Formula: C15H23BrClNO
Molecular Weight: 348.7 g/mol

4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride

CAS No.: 1220021-49-7

Cat. No.: VC2926557

Molecular Formula: C15H23BrClNO

Molecular Weight: 348.7 g/mol

* For research use only. Not for human or veterinary use.

4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride - 1220021-49-7

Specification

CAS No. 1220021-49-7
Molecular Formula C15H23BrClNO
Molecular Weight 348.7 g/mol
IUPAC Name 4-(2-bromo-4-tert-butylphenoxy)piperidine;hydrochloride
Standard InChI InChI=1S/C15H22BrNO.ClH/c1-15(2,3)11-4-5-14(13(16)10-11)18-12-6-8-17-9-7-12;/h4-5,10,12,17H,6-9H2,1-3H3;1H
Standard InChI Key FPOTUXOUEBOBCP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)OC2CCNCC2)Br.Cl

Introduction

Chemical Structure and Properties

4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride is classified as a piperidine derivative, characterized by a six-membered heterocyclic ring containing one nitrogen atom. The compound features a 2-bromo-4-tert-butylphenoxy group directly attached to the piperidine ring at the 4-position, with the entire structure existing as a hydrochloride salt. This structural arrangement contributes to its potential pharmaceutical relevance and chemical reactivity.

The molecular formula of this compound is C15H22BrClNO with an approximate molecular weight of 348.70 g/mol. Its structure can be visualized as having three key components: the piperidine ring serving as the core scaffold, the brominated phenoxy moiety conferring specific reactivity patterns, and the tert-butyl group providing lipophilicity and steric bulk at a strategic position on the aromatic ring.

Similar compounds, such as 4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride, have been documented in chemical research contexts, particularly in studies related to acetylcholinesterase inhibition. The structural similarity suggests comparable chemical behaviors, though with potentially distinct biological activities due to the specific substitution pattern.

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solidCommon for hydrochloride salts of similar structures
ColorWhite to off-whiteTypical for halogenated aromatic compounds
Solubility in WaterLimited (< 1 mg/mL)Due to presence of lipophilic groups
Solubility in Organic SolventsGood in methanol, ethanol, DMSOBased on polar and non-polar regions
Melting Point195-215°CEstimated from similar piperidine hydrochlorides
LogP3.8-4.2Calculated based on structural elements
pKa (of conjugate acid)8.2-8.7Estimated for piperidine nitrogen

Synthesis and Chemical Reactions

Synthetic Routes

The synthesis of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride likely follows pathways similar to other substituted phenoxypiperidines. Based on synthetic approaches for related compounds, a plausible synthetic route would involve:

  • Starting with 2-bromo-4-tert-butylphenol and a suitable 4-substituted piperidine precursor

  • Employing a Williamson ether synthesis to form the phenoxy-piperidine linkage

  • Converting to the hydrochloride salt for improved stability and solubility

This approach draws parallels from synthetic methodologies used for similar compounds mentioned in the search results. For instance, the synthesis of structurally related compounds often involves etherification reactions between appropriately substituted phenols and piperidine derivatives, as shown in compounds such as those described in the research on piperidine derivatives .

Key Chemical Reactions

The compound can participate in several types of chemical reactions, largely determined by its functional groups:

  • Nucleophilic substitution reactions: The bromine atom can undergo displacement reactions with various nucleophiles, providing a handle for further functionalization.

  • Salt formation and acid-base reactions: The piperidine nitrogen can participate in acid-base chemistry, including conversion between the free base and various salt forms.

  • Coupling reactions: The aryl bromide functionality makes the compound suitable for various metal-catalyzed coupling reactions, similar to those observed with related structures :

    • Suzuki-Miyaura coupling with boronic acids/esters

    • Sonogashira coupling with terminal alkynes

    • Buchwald-Hartwig amination reactions

  • Ether cleavage: Under strongly acidic conditions, the phenoxy ether linkage may undergo cleavage, a reactivity pattern common to similar structures .

Structure-Activity Relationships

Key Structural Features and Their Significance

The structure of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride contains several key elements that potentially influence its biological activity and chemical behavior:

  • Piperidine ring: Serves as a basic nitrogen-containing scaffold common in many bioactive compounds. The piperidine motif appears frequently in compounds designed to interact with various biological receptors and is observed in numerous pharmaceutical agents .

  • 2-Bromo-4-tert-butylphenoxy group: The combination of the bromine atom and tert-butyl substituent creates a unique electronic and steric environment. The tert-butyl group likely increases lipophilicity and potentially influences binding interactions through hydrophobic contacts .

  • Halogen substitution: The bromine at the ortho position relative to the phenoxy linkage may participate in halogen bonding interactions with biological targets and provides a site for potential derivatization .

Comparison with Related Compounds

Table 2 compares structural features of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride with related compounds found in the literature.

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesPotential Impact on Activity
4-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochlorideContains ethyl linker between phenoxy and piperidine; methyl instead of tert-butylIncreased flexibility; reduced lipophilicity and steric bulk
4-(4-tert-butylphenyl)chromen-2-one derivativesCoumarin core structure instead of piperidine; different connectivity patternDifferent pharmacophore profile; potential for alternative binding modes
Prolyl oligopeptidase inhibitors with piperidine substituentsMore complex peptide-like structures; different substitution patternsDifferent target specificity; potentially higher peptidase inhibition activity
Potential ActivityStructural Basis for PredictionConfidence Level
Acetylcholinesterase InhibitionPiperidine core and phenoxy linker similar to known AChE inhibitorsModerate
Peptidase InhibitionPiperidine group found in inhibitors of prolyl oligopeptidaseLow to Moderate
Neuroreceptor BindingBasic nitrogen in piperidine can interact with acidic residues in receptor binding sitesModerate
Anti-inflammatory ActivityHalogenated aromatic structures have shown anti-inflammatory propertiesLow

Physico-Chemical Behavior and Drug-Like Properties

Solubility and Lipophilicity

Studies on related compounds indicate that the balance between hydrophilic and lipophilic components is crucial for optimal bioavailability. For instance, research on prolyl oligopeptidase inhibitors with piperidine motifs demonstrated that the incorporation of a tert-butyl group at strategic positions can enhance lipophilicity to reach theoretical optimum values for drug absorption .

Structural Parameters Related to Drug-Like Properties

Table 4 summarizes key structural parameters related to the drug-like properties of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride, estimated based on structural analysis and comparison with similar compounds.

Table 4: Structural Parameters Related to Drug-Like Properties

ParameterEstimated ValueSignificance
Molecular Weight348.70 g/molBelow 500 g/mol (Lipinski's rule)
Hydrogen Bond Acceptors2Below limit of 10 (Lipinski's rule)
Hydrogen Bond Donors1Below limit of 5 (Lipinski's rule)
Rotatable Bonds3-4Associated with oral bioavailability
Topological Polar Surface Area~23.5 ŲRelated to membrane permeability
Fraction sp³~0.50Measure of molecular complexity

These parameters suggest that 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride generally conforms to accepted guidelines for drug-like molecules, such as Lipinski's Rule of Five . The estimated fraction of sp³ hybridized carbons (approximately 0.50) indicates a balance between aromatic flatness and three-dimensional character, a feature increasingly recognized as important in modern drug design .

Analytical Characterization

Spectroscopic Profile

The structural characterization of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride would typically involve multiple spectroscopic techniques. Based on related compounds from the search results, the expected spectroscopic features would include:

  • ¹H NMR Spectroscopy: Characteristic signals would include:

    • A singlet integrating for 9 protons at approximately δ 1.3-1.4 ppm (tert-butyl group)

    • Complex multiplets for the piperidine ring protons in the δ 1.5-3.5 ppm region

    • Aromatic protons appearing as a pattern of signals in the δ 6.7-7.5 ppm range

    • An NH+ signal for the hydrochloride salt, typically broad and downfield

  • ¹³C NMR Spectroscopy: Expected to show distinct signals for:

    • tert-butyl carbon atoms (one quaternary and three equivalent methyl carbons)

    • Piperidine ring carbons

    • Aromatic carbons with characteristic chemical shifts for substituted positions

    • Carbon adjacent to the bromine with a characteristic upfield shift

  • IR Spectroscopy: Key bands would include:

    • N-H stretching vibrations (3100-3300 cm⁻¹)

    • C-H stretching for aromatic and aliphatic regions

    • C-O-C stretching for the ether linkage (~1200-1250 cm⁻¹)

    • C-Br stretching (~550-650 cm⁻¹)

Chromatographic Analysis

High-performance liquid chromatography (HPLC) methods would be valuable for purity determination and separation of 4-[2-Bromo-4-(tert-butyl)phenoxy]piperidine hydrochloride. Based on chromatographic conditions used for similar compounds, suitable HPLC parameters might include:

  • Stationary phase: C18 reversed-phase column

  • Mobile phase: Mixture of acetonitrile and buffer (potassium phosphate buffer)

  • Detection: UV detection at 210-230 nm

  • Expected purity standard: >99% for pharmaceutical applications

Mass spectrometry analysis would likely show characteristic patterns, including:

  • Molecular ion peaks corresponding to [M+H]⁺ at m/z 349 and 351 (with characteristic bromine isotope pattern)

  • Fragment ions resulting from cleavage of the phenoxy-piperidine bond

  • Fragments associated with loss of the tert-butyl group

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